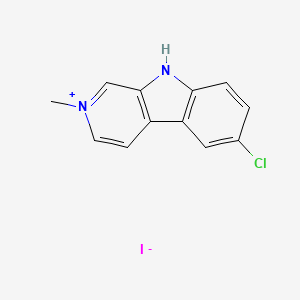

Nostocarboline hydroiodide

Description

Properties

IUPAC Name |

6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2.HI/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZAXPOWTBYIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874351-71-0 | |

| Record name | Nostocarboline hydroiodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9BAL88CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cultivation and Biomass Harvesting

Nostoc species, particularly Nostoc 78-12A, are cultivated in controlled aquatic environments to optimize biomass yield. Cultures are maintained under phototrophic conditions (16:8 light-dark cycle) at 22°C in BG-11 medium. After 21 days, the cyanobacterial biomass is harvested via centrifugation (10,000 × g, 15 min) and lyophilized for storage.

Solvent Extraction and Crude Isolation

Lyophilized biomass is subjected to sequential solvent extraction:

Chromatographic Purification

The crude extract is fractionated using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (250 × 4.6 mm, 5 μm). A gradient of acetonitrile (10% → 40% over 30 min) in 0.1% trifluoroacetic acid elutes nostocarboline hydroiodide (retention time: 18.2 min). Final purification via preparative TLC (silica gel, CHCl₃:MeOH:H₂O = 65:25:4) yields the compound (0.02% w/w from dry biomass).

Chemical Synthesis of this compound

Synthesis of 6-Chloronorharmane

The synthetic pathway begins with norharmane (β-carboline), which undergoes electrophilic chlorination:

Reagents :

-

Norharmane (600 mg, 3.6 mmol)

-

Ethanol (22 mL), acetic acid (12 mL)

-

Sodium hypochlorite (NaOCl, 4.5 mL, 14% active chlorine)

Procedure :

-

Dissolve norharmane in EtOH/AcOH (1:0.55) at 0°C.

-

Add NaOCl dropwise over 20 min, stir at 0°C for 20 min, then at 25°C for 5 h.

-

Extract with ethyl acetate (3 × 200 mL), wash with NaHSO₃ (7.5% v/v), and dry over MgSO₄.

-

Purify via flash chromatography (SiO₂, EtOAc) to obtain 6-chloronorharmane (420 mg, 57% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Yield | 57% |

| Purity (HPLC) | >98% |

Quaternization to this compound

6-Chloronorharmane is methylated at N-2 using methyl iodide:

Reagents :

-

6-Chloronorharmane (200 mg, 1.0 mmol)

-

Methyl iodide (0.15 mL, 2.4 mmol)

-

Dry dimethylformamide (DMF, 10 mL)

Procedure :

-

Suspend 6-chloronorharmane in DMF under nitrogen.

-

Add methyl iodide, reflux at 80°C for 12 h.

-

Concentrate under vacuum, precipitate product with diethyl ether.

-

Recrystallize from MeOH/Et₂O to yield this compound (245 mg, 78% yield).

Spectroscopic Validation :

-

¹H NMR (600 MHz, CD₃OD) : δ 9.15 (s, 1H, H-1), 8.45 (d, J = 5.4 Hz, 1H, H-4), 7.95 (d, J = 8.1 Hz, 1H, H-5), 4.20 (s, 3H, N⁺-CH₃).

-

HRMS (ESI⁺) : m/z 231.0421 [M⁺–I⁻] (calc. 231.0424 for C₁₂H₁₁ClN₂⁺).

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Natural Extraction | 0.02 | Low | 95–98 |

| Chemical Synthesis | 78 | High | >99 |

Advantages and Limitations

-

Natural Extraction :

-

Chemical Synthesis :

Industrial Production Considerations

Chemical Reactions Analysis

Synthetic Formation Pathways

Nostocarboline hydroiodide is synthesized from norharmane through sequential modifications:

-

Chlorination at C-6 : Achieved using chlorinating agents (e.g., SOCl₂ or Cl₂ gas), introducing a halogen atom to enhance electrophilicity .

-

Methylation at N-2 : Quaternization with methyl iodide (CH₃I) in polar aprotic solvents forms the positively charged carbolinium core .

-

Hydroiodide Salt Formation : Reaction with hydroiodic acid (HI) stabilizes the quaternary ammonium structure .

Table 1: Key Synthesis Steps

Nucleophilic Substitution Reactions

The C-6 chlorine atom undergoes nucleophilic displacement due to the electron-withdrawing effect of the β-carboline ring:

-

Hydrolysis : Reacts with water or hydroxide ions to form 6-hydroxynostocarboline.

-

Amination : Substituted with amines (e.g., NH₃) under basic conditions .

Mechanism :

Kinetic studies show second-order dependence on nucleophile concentration .

Oxidation and Redox Behavior

The β-carboline core is susceptible to oxidation:

-

KMnO₄ Oxidation : Converts tertiary amines to N-oxides, altering cholinesterase inhibition potency .

-

Air Oxidation : Prolonged exposure to oxygen degrades the hydroiodide salt, forming iodine (I₂) .

Table 2: Oxidation Products

| Oxidizing Agent | Conditions | Product | Bioactivity Change |

|---|---|---|---|

| KMnO₄ | THF, RT | N-Oxide derivative | Reduced BChE inhibition (IC₅₀: 13.2 → 45 µM) |

| O₂ (ambient) | Ambient light | I₂ + degraded carboline | Loss of activity |

Enzyme Interaction Dynamics

This compound inhibits butyrylcholinesterase (BChE) via competitive binding:

-

Active Site Binding : The carbolinium ion interacts with BChE’s catalytic triad (Ser198, His438, Glu325) .

-

Kinetic Parameters :

Inhibition Mechanism :

Structural Modifications and SAR

Structure-activity relationship (SAR) studies reveal critical functional groups:

-

N-Methyl Group : Removal reduces BChE inhibition (IC₅₀: 13.2 → 89 µM) .

-

Dimerization : N(2)-linked dimers enhance antiplasmodial activity (IC₅₀: 18 nM) .

Table 3: SAR Trends

| Modification | Effect on BChE IC₅₀ | Selectivity Index (SI) |

|---|---|---|

| N-Dealkylation | 89 µM | 2.1 |

| Bromination at C-6 | 9.5 µM | 15.8 |

| Dimerization (N(2)-link) | 18 nM | >2500 |

Degradation Pathways

Scientific Research Applications

Nostocarboline hydroiodide has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.

Biology: The compound is used to investigate the biological activities of cyanobacterial metabolites and their ecological roles.

Mechanism of Action

Nostocarboline hydroiodide exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Additionally, this compound inhibits trypsin, a serine protease, by interacting with its active site, thereby blocking its proteolytic activity .

Comparison with Similar Compounds

Key Structural Insights :

- Nostocarboline’s quaternary ammonium-iodide pair enhances solubility and ionic interactions, critical for AChE binding .

- Hapalindole T ’s chlorine atoms contribute to halogen bonding, favoring antimicrobial activity over enzyme inhibition .

- Ambigol B’s phenolic groups enable redox activity, explaining its algicidal effects .

Comparison with Functionally Similar Compounds

AChE Inhibitors: Nostocarboline vs. Galanthamine

Galanthamine , a plant-derived alkaloid, is a clinically used AChE inhibitor for Alzheimer’s disease. Both compounds share similar enzyme affinity but differ in selectivity:

Table 2: Functional Comparison with AChE-Targeting Agents

Mechanistic Differences :

- Nostocarboline’s quaternary ammonium group binds electrostatically to AChE’s catalytic site, while galanthamine relies on π-π stacking with aromatic residues .

Antiplasmodial Agents: Nostocarboline vs. Aerucyclamides

Aerucyclamides (e.g., aerucyclamide B) are cyanobacterial cyclic peptides with potent antiplasmodial activity:

Table 3: Antiplasmodial Activity Comparison

Key Findings :

- Aerucyclamide B is more potent against Plasmodium, but nostocarboline’s low mammalian toxicity and herbicidal action broaden its therapeutic-ecological applications .

Q & A

Q. How is Nostocarboline hydroiodide isolated and structurally characterized from cyanobacterial sources?

this compound is isolated from Nostoc species (e.g., Nostoc 78-12A) via organic solvent extraction followed by chromatographic purification. Structural elucidation employs 2D-NMR spectroscopy to confirm its tetrahydro-β-carboline alkaloid scaffold, including the quaternary ammonium iodide group. Synthetic validation involves a 3-step route starting from norharmane: C-6 chlorination, N-2 methylation, and hydroiodide salt formation .

Q. What methodologies are used to assess its cholinesterase inhibitory activity?

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition are quantified using Ellman’s assay. Enzyme sources (e.g., electric eel AChE) are incubated with varying concentrations of this compound, and activity is measured via spectrophotometric detection of thiocholine production. IC50 values (e.g., 13.2 μM for BChE) are calculated using nonlinear regression. Kinetic parameters (e.g., Km = 0.07–0.11 mM for AChE) are determined via Lineweaver-Burk plots .

Q. How does this compound compare to established cholinesterase inhibitors like galanthamine?

Comparative studies use parallel enzymatic assays under identical conditions. Nostocarboline’s IC50 (13.2 μM for BChE) is comparable to galanthamine (11.2 μM), but structural differences (e.g., quaternary ammonium vs. tertiary amine) may influence blood-brain barrier permeability and pharmacokinetics. Dose-response curves and selectivity ratios (e.g., BChE vs. AChE) are critical for evaluating therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across studies?

Variability in IC50 values may arise from differences in enzyme sources (e.g., human vs. electric eel AChE), assay conditions (pH, temperature), or compound purity. Standardization using reference inhibitors (e.g., galanthamine) and rigorous quality control (e.g., HPLC purity >95%) are essential. Meta-analyses should account for methodological heterogeneity .

Q. What strategies optimize the synthesis of Nostocarboline derivatives for enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying the β-carboline core. Examples include dimerization (e.g., NCD9,6) to enhance antimicrobial activity or introducing halogen substituents for improved cholinesterase binding. Solid-phase synthesis and high-throughput screening enable rapid iteration. Purity is confirmed via LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How is the anti-infective potential of this compound evaluated in preclinical models?

In vitro assays against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis involve dose-response curves in culture. Selectivity is assessed using mammalian cell lines (e.g., rat myoblasts L6), with selectivity indices >2500-fold reported for malaria parasites. Cytotoxicity is quantified via MTT or resazurin assays .

Q. What experimental designs are recommended for in vivo neuroprotective studies?

Rodent models of Alzheimer’s disease (e.g., transgenic APP/PS1 mice) are treated with this compound via intraperitoneal injection. Cognitive outcomes are measured using Morris water maze or novel object recognition. Brain cholinesterase activity and amyloid-β levels are quantified post-mortem. Compliance with NIH preclinical guidelines (e.g., randomization, blinding) is critical .

Methodological Best Practices

Q. How should researchers document synthetic procedures for reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide step-by-step protocols for compound synthesis, including reaction temperatures, solvent ratios, and purification methods.

- Report yields, spectral data (NMR, HRMS), and HPLC purity.

- Deposit detailed procedures in supplementary information with persistent identifiers (e.g., DOI) .

Q. What statistical approaches are appropriate for analyzing enzyme inhibition data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values from dose-response curves. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test). For comparative studies, apply ANOVA with post-hoc Tukey tests. Transparently document outliers and exclusion criteria .

Data Contradiction Analysis

Q. Why do some studies report Nostocarboline as a lead for Alzheimer’s disease, while others emphasize anti-infective applications?

Initial research focused on cholinesterase inhibition for neurodegeneration, but subsequent studies revealed broad anti-infective activity. This dual potential arises from its mechanism: quaternary ammonium groups disrupt microbial membranes, while β-carboline moieties inhibit enzymes. Prioritizing one application requires context-specific optimization (e.g., blood-brain barrier penetration vs. systemic bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.